What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?
What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and analogous chemical principles to offer a robust profile for research and development purposes.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate |
| Synonyms | Ethyl 3,4-dichlorobenzoylformate, (3,4-Dichlorophenyl)glyoxylic acid ethyl ester |
| CAS Number | 34966-52-4[1] |
| Molecular Formula | C₁₀H₈Cl₂O₃[2] |
| Molecular Weight | 247.08 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl[2] |
| InChI Key | NWUGRKGSCYOUFF-UHFFFAOYSA-N[2] |
Physical Properties
| Property | Value | Source |
| XlogP | 4.0[2] | Predicted |
| Monoisotopic Mass | 245.98505 Da[2] | Predicted |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Chemical Properties and Reactivity
As a glyoxylate ester, Ethyl 3,4-dichlorophenylglyoxylate is expected to exhibit reactivity characteristic of both ketones and esters. The presence of the electron-withdrawing 3,4-dichlorophenyl group will influence the reactivity of the adjacent carbonyl groups.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,4-dichlorophenyl)glyoxylic acid, and ethanol.
-
Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack.
-
Reactivity with Amines: The compound can react with amines to form amides or other condensation products.
Proposed Synthesis Methodology: Friedel-Crafts Acylation
A plausible and common method for the synthesis of aryl glyoxylates is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. In this case, Ethyl 3,4-dichlorophenylglyoxylate can be synthesized by the acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
1,2-Dichlorobenzene + Ethyl oxalyl chloride --(AlCl₃)--> Ethyl 3,4-dichlorophenylglyoxylate + HCl
Experimental Protocol (General Procedure):
-
Materials:
-
1,2-Dichlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Apparatus for reactions under anhydrous conditions (e.g., nitrogen or argon atmosphere)
-
Apparatus for quenching and work-up (e.g., separatory funnel, rotary evaporator)
-
Apparatus for purification (e.g., column chromatography)
-
-
Procedure:
-
In a reaction vessel equipped for anhydrous conditions, a slurry of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.
-
Ethyl oxalyl chloride is added dropwise to the cooled slurry with stirring.
-
1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
-
Logical Workflow for Synthesis and Purification:
Caption: Logical workflow for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate.
Safety Information
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Potential for skin and eye irritation. May be harmful if swallowed or inhaled. The synthesis reaction generates hydrogen chloride gas, which is corrosive and toxic.
This guide is intended for informational purposes for qualified scientific professionals and should not be considered a substitute for a comprehensive risk assessment before any experimental work is undertaken.
